![molecular formula C7H3BrFNS B1292541 2-Bromo-4-fluorobenzo[d]thiazole CAS No. 887580-83-8](/img/structure/B1292541.png)

2-Bromo-4-fluorobenzo[d]thiazole

Descripción general

Descripción

2-Bromo-4-fluorobenzo[d]thiazole is a compound that belongs to the benzothiazole family, a class of heterocyclic aromatic compounds that contain a benzene ring fused to a thiazole ring. The presence of bromine and fluorine substituents on the benzene ring can significantly alter the electronic properties of the molecule, making it a valuable intermediate for various chemical reactions and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, such as 2-Bromo-4-fluorobenzo[d]thiazole, can be achieved through several synthetic routes. One approach involves the Jacobsen cyclization of precursor thiobenzanilides, which has been modified to produce pure samples of target compounds . Another method reported the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, which reacts with aromatic amines and sodium thiocyanate to yield bromodifluoromethyl thiazoles . Additionally, the Sonogashira cross-coupling reaction has been employed to synthesize related non-symmetrical benzothiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the planarity of the thiazole ring and its electronic interactions with substituents. X-ray crystallography has been used to confirm the structures of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, which exhibits intramolecular hydrogen bonding and π-π stacking interactions . These structural features are crucial for the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. For instance, selective SNAr reactions have been found suitable for modifying the bromine substituents in benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) derivatives . Cross-coupling reactions, such as Suzuki–Miyaura and Stille couplings, are effective for the formation of mono- and di(het)arylated derivatives . These reactions are essential for the synthesis of components for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their substituents. Fluorinated benzothiazoles have been found to be potently cytotoxic against certain human cancer cell lines, indicating their potential as antitumor agents . The electronic properties, such as HOMO and LUMO energies, can be determined through electrochemical methods and are important for applications in photovoltaic materials . Thermal stability is another critical property, with some compounds showing good stability up to 200°C . The presence of fluorine and bromine atoms can also facilitate further chemical transformations, such as Br/F exchange, which is useful in radiopharmaceutical applications .

Aplicaciones Científicas De Investigación

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . They contain sulfur and nitrogen in their structure, which allows for a high degree of reactivity and interaction with various biological systems .

-

Antibacterial Activity : Thiazole derivatives have been found to exhibit antibacterial properties. The specific mechanisms of action can vary, but they often involve disrupting the function of essential bacterial proteins or enzymes .

-

Antifungal Activity : Similar to their antibacterial activity, thiazole derivatives can also inhibit the growth of various fungi. This makes them potential candidates for the development of new antifungal drugs .

-

Anti-inflammatory Activity : Some thiazole derivatives have been found to exhibit anti-inflammatory properties. They may work by inhibiting the production of certain chemicals in the body that cause inflammation .

-

Antitumor Activity : Thiazole derivatives have shown promise in the field of oncology. They may work by interfering with the processes that allow cancer cells to grow and divide .

-

Antidiabetic Activity : Some thiazole derivatives have been found to have antidiabetic properties. They may work by increasing the body’s sensitivity to insulin or by promoting the secretion of insulin .

-

Antioxidant Activity : Thiazole derivatives can also act as antioxidants. They work by neutralizing harmful free radicals in the body, which can prevent cellular damage .

Safety And Hazards

The safety information for “2-Bromo-4-fluorobenzo[d]thiazole” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-4-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDVXRWNVDMWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646447 | |

| Record name | 2-Bromo-4-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluorobenzo[d]thiazole | |

CAS RN |

887580-83-8 | |

| Record name | 2-Bromo-4-fluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887580-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

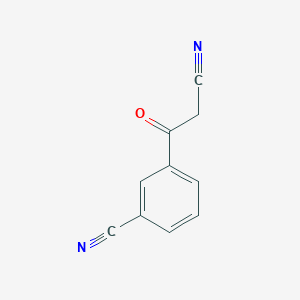

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)